

Preclinical Profile of PF-04691502: A Dual PI3K/mTOR Inhibitor in Oncology

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Compound of Interest

Compound Name: PF-04691502

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-04691502 is an orally bioavailable, ATP-competitive dual inhibitor that potently targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).^{[1][2][3]} The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.^{[1][4][5]} Consequently, the dual inhibition of PI3K and mTOR represents a compelling therapeutic strategy for a broad range of malignancies.^{[1][5]} This technical guide provides a comprehensive overview of the preclinical data for **PF-04691502**, focusing on its mechanism of action, in vitro and in vivo antitumor activity, and the experimental methodologies employed in its evaluation.

Biochemical and In Vitro Activity

PF-04691502 demonstrates potent and selective inhibition of Class I PI3K isoforms and mTOR in biochemical assays.^{[1][6]} This activity translates to effective inhibition of the PI3K/mTOR signaling pathway and cell proliferation in various cancer cell lines, particularly those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN.^{[1][2]}

Table 1: Biochemical Inhibition Constants (K_i) of PF-04691502

Target	Ki (nmol/L)
PI3K α	1.8[1][6][7]
PI3K β	2.1[1][6][7]
PI3K δ	1.6[1][6][7]
PI3K γ	1.9[1][6][7]
mTOR	16[1][6][7]

Table 2: In Vitro Cellular Activity of PF-04691502 in Cancer Cell Lines

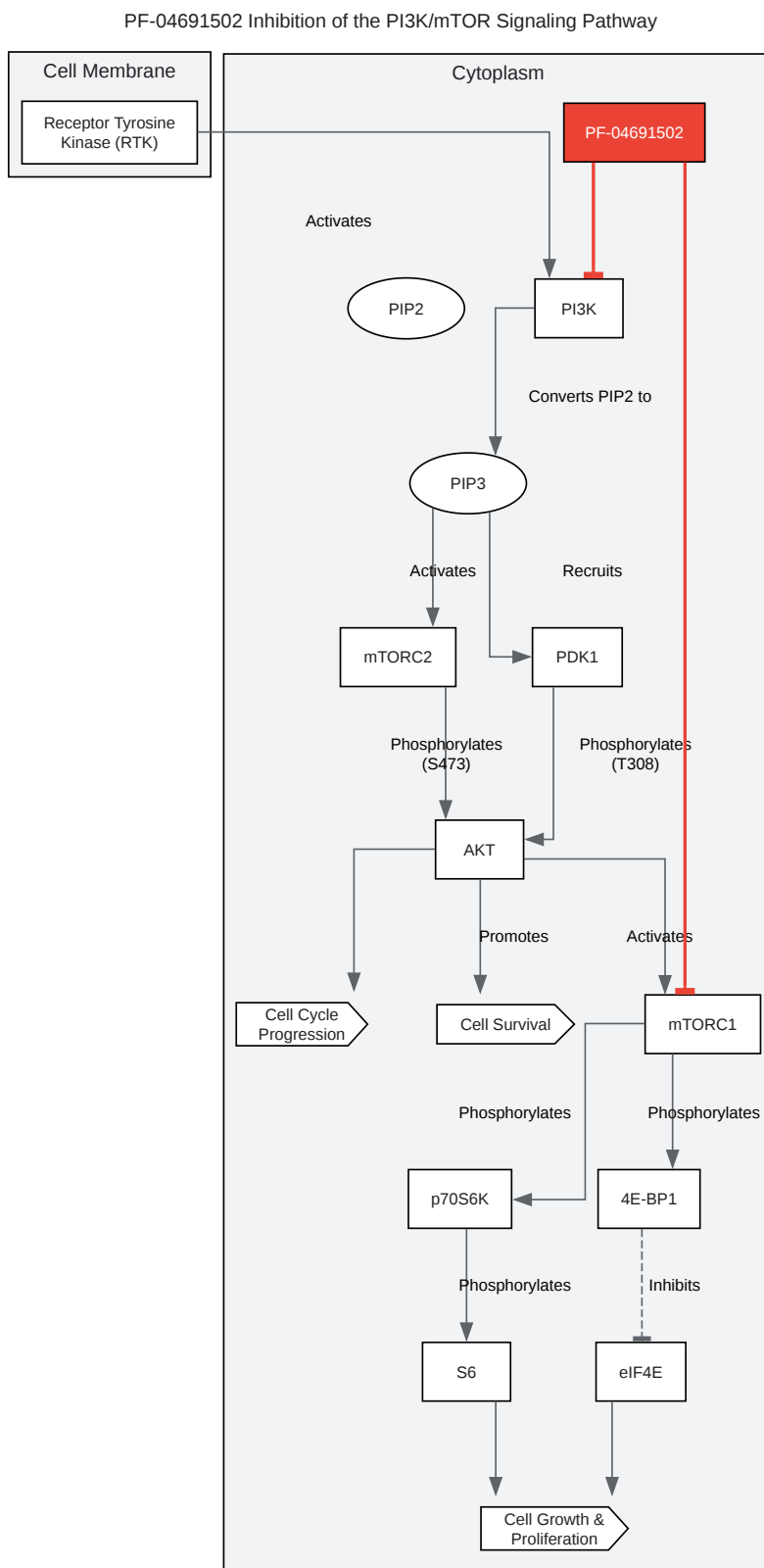
Cell Line	Cancer Type	Key Genetic Alteration(s)	P-AKT(S473) IC50 (nmol/L)	P-AKT(T308) IC50 (nmol/L)	Cell Proliferation IC50 (nmol/L)
BT20	Breast Cancer	PIK3CA P539R & H1047R	3.8 - 20	7.5 - 47	313[1][7]
SKOV3	Ovarian Cancer	PIK3CA H1047R	3.8 - 20	7.5 - 47	188[1][7]
U87MG	Glioblastoma	PTEN null	3.8 - 20	7.5 - 47	179[1][7]
UM-SCC1	Head and Neck Cancer	wtTP53	-	-	~2000
UM-SCC46	Head and Neck Cancer	mtTP53	-	-	~600
B-NHL cell lines	B-cell non-Hodgkin lymphoma	-	-	-	120 - 550[8]
NPC cell lines	Nasopharyngeal Carcinoma	-	-	-	In the hundred nanomolar range[9]

Note: IC50 values are presented as ranges based on multiple sources.

Signaling Pathway Inhibition

PF-04691502 effectively suppresses the PI3K/mTOR signaling pathway by inhibiting the phosphorylation of key downstream effectors. In cancer cell lines, treatment with **PF-04691502** leads to a dose-dependent reduction in the phosphorylation of AKT at both Ser473 and Thr308, as well as downstream targets of mTORC1, including p70S6K, S6 ribosomal protein (S6RP), and 4EBP1.[1][2][6] The inhibition of AKT(S473) phosphorylation suggests an impact on both mTORC1 and mTORC2.[1] Furthermore, **PF-04691502** has been shown to induce a G1 cell

cycle arrest, associated with an upregulation of p27 Kip1 and a reduction of Rb phosphorylation.[1][2][6]



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Caption: **PF-04691502** dual-inhibits PI3K and mTORC1.

In Vivo Antitumor Efficacy

PF-04691502 has demonstrated significant, dose-dependent antitumor activity in various xenograft models of human cancer.

Table 3: In Vivo Antitumor Activity of PF-04691502 in Xenograft Models

Xenograft Model	Cancer Type	Dosing Schedule	Maximum Tolerated Dose (MTD)	Tumor Growth Inhibition (TGI) at MTD
U87MG	Glioblastoma	10 mg/kg, PO, QD	10 mg/kg	~70% ^[5]
SKOV3	Ovarian Cancer	PO, QD for 16 days	10 mg/kg	~72% ^[1]
CNE-2	Nasopharyngeal Carcinoma	10 mg/kg for 2 weeks	-	Significant reduction in tumor volume and weight ^[9]
NSCLC Models (including erlotinib-resistant)	Non-Small Cell Lung Cancer	-	-	Tumor growth inhibition observed ^{[1][10]}

Pharmacodynamic studies in tumor-bearing mice confirm that **PF-04691502** effectively modulates the PI3K/mTOR pathway in vivo. Treatment with **PF-04691502** at efficacious doses leads to a significant and persistent reduction in the phosphorylation of AKT, PRAS40, 4EBP1, and S6RP in tumor tissues.^[1]

Experimental Protocols

Biochemical Assays

The inhibitory activity of **PF-04691502** against PI3K isoforms and mTOR was determined using recombinant enzymes in biochemical assays. The ATP-competitive nature of inhibition was confirmed for PI3K α .^{[1][6]} The assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor to determine the K_i value.

Cell Proliferation and Apoptosis Assays

The antiproliferative effects of **PF-04691502** were assessed in various cancer cell lines.^{[1][7][8]} Cells were typically seeded in 96-well plates and treated with a range of **PF-04691502** concentrations for a specified period (e.g., 72 hours). Cell viability was then measured using assays such as MTS or CCK-8.^{[8][11]} Apoptosis induction was evaluated by methods such as flow cytometry to detect Annexin V-positive cells or by Western blotting for cleaved PARP and caspase-3.^{[1][12]}

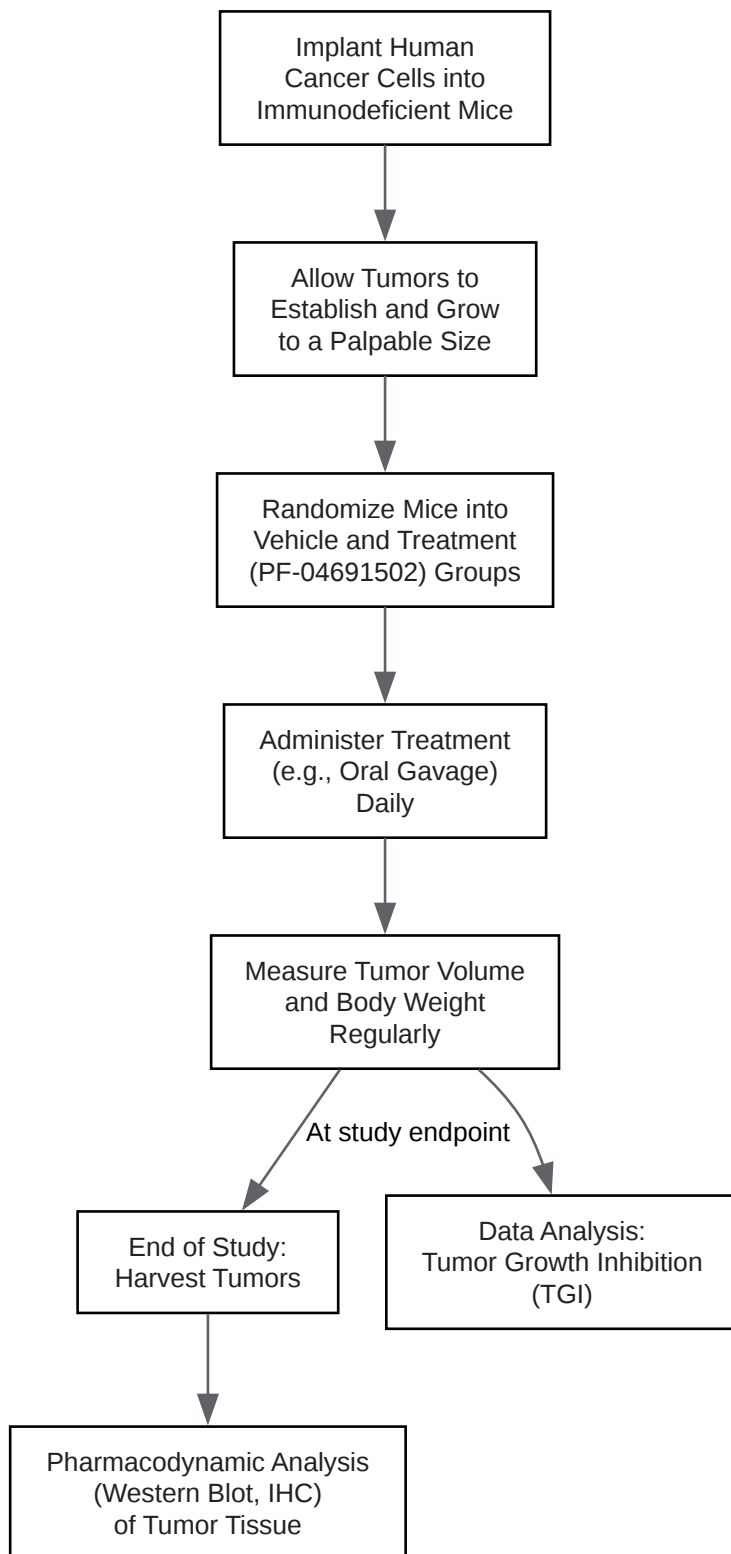
Western Blot Analysis

To assess the impact of **PF-04691502** on intracellular signaling, cancer cells were treated with the compound for a defined duration (e.g., 3 hours).^[1] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins, including AKT, p70S6K, S6RP, 4EBP1, and PRAS40.^[1] α -Tubulin was often used as a loading control.^[1]

Tumor Xenograft Studies

In vivo antitumor efficacy was evaluated in immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from human cancer cell lines.^{[1][13]} Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. **PF-04691502** was administered orally, typically once daily, at various dose levels.^[1] Tumor volumes were measured regularly to determine the extent of tumor growth inhibition. At the end of the study, tumors were often harvested for pharmacodynamic analysis by Western blot or immunohistochemistry to assess the in vivo inhibition of the PI3K/mTOR pathway.^[1]

General Xenograft Study Workflow

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Caption: Workflow for in vivo xenograft studies.

Conclusion

The preclinical data for **PF-04691502** robustly demonstrate its potency and selectivity as a dual PI3K/mTOR inhibitor. It effectively suppresses the PI3K/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines in vitro.[1][2][8] This in vitro activity translates into significant antitumor efficacy in in vivo xenograft models of various cancers, including glioblastoma, ovarian, and non-small cell lung cancer.[1][2] These findings provided a strong rationale for the clinical development of **PF-04691502** as a therapeutic agent for patients with advanced solid tumors.[1][2] The compound has since entered Phase I clinical trials.[1][2]

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